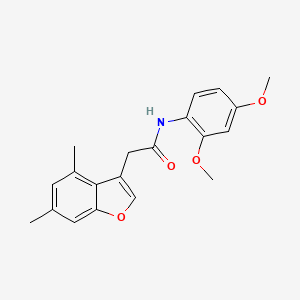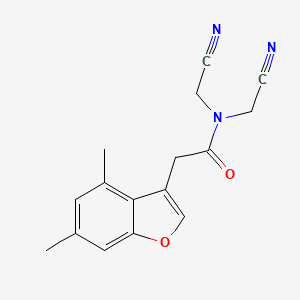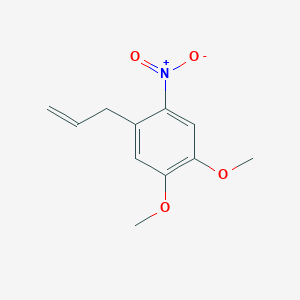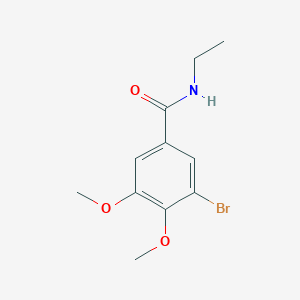![molecular formula C18H21ClN2O3S B3610988 N~1~-(4-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3610988.png)
N~1~-(4-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
描述
N~1~-(4-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as CES, is a chemical compound that has gained significant importance in scientific research due to its potential therapeutic applications. CES belongs to the family of glycine receptor agonists and has been found to be effective in treating various neurological disorders.
作用机制
CES acts as a glycine receptor agonist and enhances the inhibitory neurotransmission mediated by glycine receptors. It binds to the glycine receptor and increases the chloride ion influx, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release. This mechanism of action is responsible for the anticonvulsant and anxiolytic effects of CES.
Biochemical and Physiological Effects:
CES has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA and decrease the levels of glutamate in the brain, leading to reduced excitability and increased inhibition. CES has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials. This modulation leads to a reduction in neuronal excitability and contributes to the anticonvulsant effects of CES.
实验室实验的优点和局限性
CES has several advantages for lab experiments. It is a highly selective glycine receptor agonist and has a well-defined mechanism of action. It has been extensively studied in animal models and has shown promising results in treating neurological disorders. However, CES has some limitations as well. Its low solubility in water makes it challenging to administer in vivo, and its short half-life requires frequent dosing. Additionally, its potential toxicity and side effects need to be further studied before it can be used in clinical settings.
未来方向
There are several future directions for research on CES. One area of interest is the development of more potent and selective glycine receptor agonists with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of CES in other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the use of CES in combination with other drugs or therapies needs to be explored further to enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, CES is a promising glycine receptor agonist with potential therapeutic applications in neurological disorders. Its well-defined mechanism of action and selective binding to glycine receptors make it an attractive target for drug development. Further research is needed to explore its potential in treating other neurological disorders and to address its limitations for clinical use.
科学研究应用
CES has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, neuropathic pain, and anxiety. It has been found to be effective in reducing seizure activity and increasing the threshold for seizure induction. CES has also been shown to have anxiolytic effects and can reduce the symptoms of neuropathic pain.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-3-21(25(23,24)17-10-4-14(2)5-11-17)13-18(22)20-12-15-6-8-16(19)9-7-15/h4-11H,3,12-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVRDQOUOAHASL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3610907.png)
![N-(2-methoxyphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B3610913.png)
![N-cyclohexyl-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3610915.png)
![3-methyl-4-[(phenylacetyl)amino]benzoic acid](/img/structure/B3610934.png)

![N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3610940.png)
![1-(3-nitrophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B3610944.png)
![methyl 2-[(3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B3610955.png)
![1-(3-chlorophenyl)-4-[(3,4-diethoxyphenyl)carbonothioyl]piperazine](/img/structure/B3610961.png)
![4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl]-N-(2,6-dimethyl-4-pyrimidinyl)benzenesulfonamide](/img/structure/B3610966.png)
![N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3610973.png)


